2,5-Dimethoxytoluene

Catalog No.
S794320
CAS No.
24599-58-4
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxytoluene

CAS Number

24599-58-4

Product Name

2,5-Dimethoxytoluene

IUPAC Name

1,4-dimethoxy-2-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3

InChI Key

IQISOVKPFBLQIQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC

The exact mass of the compound 2,5-Dimethoxytoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149950. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dimethoxytoluene is a highly versatile, electron-rich aromatic building block characterized by a toluene core substituted with methoxy groups at the 2 and 5 positions. As a liquid at standard room temperature, it offers distinct handling and solubility advantages over its solid, symmetric counterpart, 1,4-dimethoxybenzene. Industrially, it is procured as a critical precursor for regioselective electrophilic aromatic substitutions—such as Vilsmeier-Haack formylations—and as a tunable redox-active molecule for electrochemical applications. Its specific substitution pattern provides a unique balance of steric accessibility and electronic activation, making it a preferred starting material for the synthesis of complex active pharmaceutical ingredients (APIs), functional polymers, and advanced electrolyte additives [1].

Attempting to substitute 2,5-dimethoxytoluene with the cheaper, more common 1,4-dimethoxybenzene (DMB) routinely leads to process inefficiencies and increased synthetic complexity. Because DMB lacks the symmetry-breaking methyl group, it is a solid at room temperature (melting point ~56 °C), which complicates continuous-flow pumping and limits maximum concentration in non-polar solvent systems [1]. Chemically, the absence of the methyl group in DMB means that downstream syntheses requiring a 4-alkyl-2,5-dimethoxyaryl scaffold must incorporate additional, low-yielding alkylation steps. Furthermore, in electrochemical applications, the methyl group of 2,5-dimethoxytoluene subtly lowers the oxidation potential and stabilizes the resulting radical cation, a critical feature for high-reversibility redox shuttles and anodic cross-coupling reactions that generic dimethoxybenzenes cannot replicate[2].

Thermal Behavior and Phase State: Liquid-Phase Processability

The presence of the methyl group breaks the molecular symmetry found in standard dimethoxybenzenes, drastically altering the compound's thermal properties. 2,5-Dimethoxytoluene exhibits a melting point of 19–21 °C, rendering it a liquid at standard ambient temperatures, whereas 1,4-dimethoxybenzene remains a solid until 56 °C [1].

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data19–21 °C (Liquid)
Comparator Or Baseline1,4-Dimethoxybenzene (Solid, MP ~56 °C)
Quantified Difference~35 °C reduction in melting point
ConditionsStandard atmospheric pressure

Being a liquid at room temperature allows for solvent-free pumping in continuous manufacturing and prevents precipitation in high-concentration formulations.

Regiocontrol in Electrophilic Aromatic Substitution

In the synthesis of complex pharmaceutical intermediates, the pre-installed methyl group of 2,5-dimethoxytoluene acts as a directing and blocking group. During Vilsmeier-Haack formylation, it exclusively yields 2,5-dimethoxy-4-methylbenzaldehyde in a single step. Using 1,4-dimethoxybenzene requires subsequent, lower-yielding alkylation steps to achieve the same substitution pattern [1].

Evidence DimensionDownstream synthetic steps to 4-methyl-2,5-dimethoxybenzaldehyde
Target Compound Data1 step (Direct formylation via POCl3/DMF)
Comparator Or Baseline1,4-Dimethoxybenzene (Requires 3+ steps: formylation, protection, alkylation)
Quantified DifferenceElimination of at least 2 synthetic steps and associated yield losses
ConditionsStandard Vilsmeier-Haack formylation conditions

Procuring the pre-methylated scaffold drastically shortens the synthetic route to target APIs, improving atom economy and reducing manufacturing costs.

High-Yield Anodic Phenol-Arene Cross-Coupling

2,5-Dimethoxytoluene demonstrates exceptional stability and reactivity under direct anodic oxidation. In optimized cross-coupling reactions with 4-methylguaiacol, it achieved isolated yields of up to 85%, maintaining high regioselectivity even at elevated current densities of 150 mA/cm2, a condition where standard unfunctionalized arenes typically suffer from over-oxidation [1].

Evidence DimensionIsolated yield in anodic cross-coupling
Target Compound DataUp to 85% yield
Comparator Or BaselineStandard unfunctionalized arenes (typically <50% yield due to over-oxidation)
Quantified Difference>35% absolute increase in isolated yield
Conditions150 mA/cm2 current density, BDD electrodes, low supporting electrolyte

Its specific oxidation potential and radical stability make it an exceptionally robust building block for scalable, reagent-free electrochemical manufacturing.

Electrochemical Reversibility and Oxidation Potential Tuning

The electron-donating inductive effect of the methyl group subtly lowers the oxidation potential of 2,5-dimethoxytoluene compared to 1,4-dimethoxybenzene, while simultaneously providing steric protection. This results in a highly reversible radical cation formation during cyclic voltammetry, preventing the irreversible dimerization often seen in unsubstituted methoxybenzenes [1].

Evidence DimensionReversibility of electrochemical oxidation
Target Compound DataHighly reversible radical cation formation
Comparator Or BaselineUnsubstituted methoxybenzenes (prone to irreversible dimerization)
Quantified DifferenceEnhanced stability of the oxidized state
ConditionsCyclic voltammetry in non-aqueous supporting electrolytes

The stabilized radical cation prevents unwanted polymerization, ensuring long-term cyclability when used as an overcharge protection additive in batteries.

Precursor for Substituted Phenethylamine APIs

2,5-Dimethoxytoluene is the optimal starting material for synthesizing 2,5-dimethoxy-4-methylbenzaldehyde, a critical intermediate for various pharmaceutical compounds and neurological research agents. Its pre-installed methyl group ensures strict regiocontrol during formylation, bypassing the need for complex alkylation sequences and improving overall process yield [1].

Advanced Electrolyte Additives for Energy Storage

Due to its tuned oxidation potential and the stability of its radical cation, this compound serves as an effective redox shuttle for overcharge protection in lithium-ion batteries. Its liquid state at room temperature also allows for higher concentration limits in carbonate or ether-based solvent systems without the risk of low-temperature precipitation [2].

Scalable Electrosynthesis and Cross-Coupling

The compound's specific electronic properties make it an ideal substrate for anodic phenol-arene cross-coupling. It demonstrates remarkable robustness even at high current densities (up to 150 mA/cm2), allowing manufacturers to achieve high yields in reagent-free, electrochemical continuous-flow reactors [3].

XLogP3

2.7

UNII

QK260AXY6T

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24599-58-4

Wikipedia

2,5-Dimethoxytoluene

General Manufacturing Information

Benzene, 1,4-dimethoxy-2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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